4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Description
4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a structurally complex small molecule characterized by:
- Indole scaffold: A sulfur-containing indole moiety (3-sulfanylindol-1-yl) linked via an ethyl chain. Indole derivatives are widely studied for their biological activity, particularly in kinase inhibition and receptor modulation.
- Oxolane (tetrahydrofuran) substituent: A 2-oxoethyl group functionalized with an oxolan-2-ylmethylamino group, which may enhance solubility and influence conformational flexibility.
Structural characterization via X-ray crystallography using SHELX software confirms its three-dimensional conformation, critical for understanding binding interactions.
Properties
IUPAC Name |
4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-3,6-11,16,20H,4-5,12-15,17H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZNNPNNNCXNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the realm of cancer treatment and receptor modulation. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that are known to play significant roles in biological interactions, such as amides and sulfonamides. The oxolan moiety may enhance its solubility and bioavailability.
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related indole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including glioma and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study:
A study investigating a series of indole-based compounds reported that modifications at the benzamide position significantly enhanced cytotoxicity against human glioblastoma cells (U87MG). The compound's ability to induce apoptosis was attributed to its interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
2. Receptor Modulation
The compound may act as an antagonist or modulator for specific receptors. The bradykinin receptor pathway is one potential target, where antagonists can reduce inflammatory responses and pain signaling.
Research Findings:
A patent document describes compounds structurally related to the target molecule as effective bradykinin receptor antagonists. These compounds demonstrated a capacity to inhibit receptor activation, which is crucial for developing treatments for conditions like chronic pain and inflammation .
3. Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of the compound towards various biological targets. For instance, docking simulations with dihydrofolate reductase (DHFR) revealed that similar compounds form stable complexes within the enzyme's active site, suggesting potential as enzyme inhibitors . The docking scores indicated favorable interactions, which could be exploited for drug development.
Data Summary Table
Scientific Research Applications
Pharmacological Studies
This compound has been studied for its potential as a bradykinin receptor antagonist , which could have implications in treating conditions such as pain and inflammation. The antagonistic properties may help in developing new therapeutic strategies for diseases where bradykinin plays a crucial role, such as cardiovascular disorders and bronchial asthma .
Anticancer Research
Research indicates that compounds with similar structures exhibit anticancer properties. The unique combination of functional groups in 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide may contribute to selective cytotoxicity against cancer cells, making it a candidate for further investigation in oncology.
Neuropharmacology
Given its structural characteristics, this compound might influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. Studies are ongoing to evaluate its effects on neuronal pathways and its potential neuroprotective properties .
Case Study 1: Bradykinin Receptor Antagonism
A study explored the efficacy of similar compounds as bradykinin receptor antagonists. Results demonstrated significant reductions in inflammatory markers in animal models, suggesting that this compound could yield comparable results .
Case Study 2: Anticancer Activity
In vitro studies on related compounds showed promising results against various cancer cell lines. The mechanism of action involved induction of apoptosis through the mitochondrial pathway, indicating that further exploration of this compound could reveal similar anticancer mechanisms.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of benzamide-indole hybrids. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Oxolane vs. Triazole Linkers : Unlike compound 2f (triazole linker, 50% yield ), the target compound’s oxolane group may confer greater metabolic stability due to reduced susceptibility to oxidative cleavage.
Sulfanylindole vs. Thioether Analogues: The sulfanyl group in the target compound could facilitate disulfide bond formation, a feature absent in non-sulfur indole derivatives.
Q & A
Basic Synthesis Protocol
Q: What are the standard synthetic protocols for synthesizing 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide? A: The synthesis typically involves multi-step reactions, starting with the formation of the indole-thioether intermediate. Key steps include:
- Reflux conditions : Reacting precursors (e.g., substituted indole derivatives) with thiol-containing reagents under reflux in anhydrous solvents like DMF or THF for 4–6 hours .
- Purification : Recrystallization using methanol or ethanol to isolate the product, followed by vacuum drying to remove residual solvents .
- Characterization : Initial verification via TLC and melting point analysis before advanced spectroscopic methods .
Advanced Synthesis Optimization
Q: How can computational methods improve the synthesis efficiency of this compound? A: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions (solvent, temperature, catalysts) and identify transition states. Coupling this with statistical experimental design (e.g., Box-Behnken) minimizes trial runs and accelerates parameter optimization .
Basic Characterization Techniques
Q: What spectroscopic methods are essential for characterizing this compound? A: Standard methods include:
- NMR : H and C NMR to confirm substituent positions and structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- FT-IR : To verify functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced Characterization Challenges
Q: How can X-ray crystallography resolve ambiguities in structural elucidation? A: Single-crystal X-ray diffraction provides definitive bond geometries and stereochemistry. Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation. Pair with Hirshfeld surface analysis to interpret intermolecular interactions .
Bioactivity Assay Design
Q: What assays are recommended for preliminary bioactivity screening? A:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
Structure-Activity Relationship (SAR) Analysis
Q: How to investigate the role of the oxolane moiety in bioactivity? A: Perform docking studies (AutoDock Vina) targeting enzymes like COX-2 or kinases. Synthesize analogs with modified oxolane groups (e.g., tetrahydrofuran derivatives) and compare activity via dose-response curves .
Addressing Data Contradictions
Q: How to reconcile conflicting bioactivity results across studies? A: Apply multivariate analysis (e.g., PCA or PLS regression) to identify variables (e.g., assay conditions, cell lines) causing discrepancies. Validate findings through inter-laboratory reproducibility studies .
Solubility Challenges
Q: What strategies improve solubility for in vivo studies? A: Use co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes. For aqueous formulations, employ nanoemulsion techniques with surfactants (Tween-80) .
Predictive Toxicity Profiling
Q: How to assess toxicity computationally? A: Use ProTox-II or ADMETLab for in silico predictions of hepatotoxicity, mutagenicity, and CYP450 inhibition. Cross-validate with in vitro Ames test and zebrafish embryo toxicity models .
Reaction Mechanism Elucidation
Q: How to confirm the mechanism of sulfanyl-indole coupling? A: Isotopic labeling (e.g., S in thiol reagents) tracked via MS/MS fragmentation. Monitor intermediates using in-situ IR or stopped-flow NMR .
Thermal Stability Analysis
Q: What methods evaluate thermal degradation pathways? A: Thermogravimetric analysis (TGA) coupled with DSC identifies decomposition temperatures. Pair with GC-MS to characterize volatile degradation products .
Enantiomeric Purity Assessment
Q: How to ensure enantiopurity in asymmetric synthesis? A: Chiral HPLC using cellulose-based columns (Chiralpak IA/IB) with polar organic mobile phases. Confirm via circular dichroism (CD) spectroscopy .
Protein Binding Studies
Q: How to study interactions with serum albumin? A: Surface plasmon resonance (SPR) with immobilized HSA/BSA. Calculate binding constants (K) and correlate with molecular dynamics simulations .
Green Chemistry Approaches
Q: Can solvent-free or catalytic methods reduce environmental impact? A: Mechanochemical synthesis (ball milling) with biodegradable catalysts (e.g., lipases) under solvent-free conditions. Monitor reaction progress via Raman spectroscopy .
Formulation Stability Testing
Q: How to assess stability in drug formulations? A: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products. Use Arrhenius kinetics to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
